6-Methoxynaphthalen-2-amine hydrochloride
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Overview
Description
6-Methoxynaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C11H12ClNO. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and an amine group at the 2nd position, forming a hydrochloride salt.
Mechanism of Action
Target of Action
The primary target of 6-Methoxynaphthalen-2-amine hydrochloride is the Enoyl-acyl carrier protein reductase enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis , making it an attractive target for the development of novel antibacterial agents .
Mode of Action
This compound interacts with its target, the Enoyl-acyl carrier protein reductase enzyme, to inhibit the final step of bacterial fatty acid biosynthesis
Biochemical Pathways
The inhibition of the Enoyl-acyl carrier protein reductase enzyme by this compound affects the bacterial fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the inhibition of bacterial growth, as fatty acids are essential components of the bacterial cell membrane.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is considered to be bbb permeant . . These properties could impact the bioavailability of the compound, but further studies are needed to confirm these predictions.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth due to the disruption of fatty acid biosynthesis . This can result in potent antibacterial activity against various bacterial strains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . .
Biochemical Analysis
Biochemical Properties
It has been used as a transition metal-free catalyst for the reduction of primary amides to corresponding primary amines under ambient conditions .
Molecular Mechanism
It has been used as a catalyst in the reduction of primary amides to primary amines , suggesting that it may interact with biomolecules and potentially influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxynaphthalen-2-amine hydrochloride typically involves the reduction of primary amides. One method involves the use of an abnormal N-heterocyclic carbene (aNHC) based potassium complex as a transition metal-free catalyst. This catalyst facilitates the reduction of primary amides to the corresponding primary amines under ambient conditions . The reaction conditions include the use of 2 mol% of the catalyst, which exhibits a broad substrate scope, including aromatic, aliphatic, and heterocyclic primary amides .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar catalytic reduction methods. The process involves the reduction of ®-2-(6-methoxynaphthalen-2-yl) propanamide to yield the amine, which is then isolated as the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
6-Methoxynaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions typically yield the corresponding amine.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions include naphthoquinones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxynaphthalen-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromonaphthalen-2-amine hydrochloride
- 7-Aminonaphthalen-2-ol hydrochloride
- 1-Bromonaphthalen-2-amine
Uniqueness
6-Methoxynaphthalen-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6th position and amine group at the 2nd position make it a valuable intermediate for synthesizing various derivatives with potential therapeutic applications .
Properties
IUPAC Name |
6-methoxynaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h2-7H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIKTRROLIHYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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